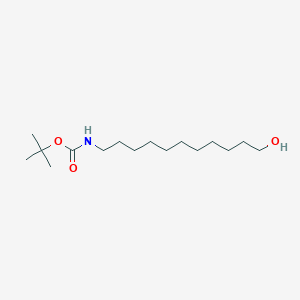

N-Boc-11-aminoundecan-1-ol

Description

N-Boc-11-aminoundecan-1-ol is a protected amino alcohol featuring a tert-butoxycarbonyl (Boc) group on the amine and a hydroxyl group at the terminal position of an 11-carbon chain. This compound is synthesized via a multi-step process involving Boc protection of the amine and subsequent reduction of a carboxylic acid to an alcohol, as described in synthetic protocols for related 2-aminoalkan-1-ol derivatives . The Boc group enhances stability during synthetic procedures, making this compound a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development.

Properties

IUPAC Name |

tert-butyl N-(11-hydroxyundecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO3/c1-16(2,3)20-15(19)17-13-11-9-7-5-4-6-8-10-12-14-18/h18H,4-14H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFBFKGVUBJYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection Using O-tert-Butyl S-Phenyl Thiocarbonate

Patent US3855238A details a scalable method for N-Boc protection of amino alcohols:

Procedure :

-

Reaction Setup : 11-Aminoundecan-1-ol (0.1 mol) is dissolved in dimethyl sulfoxide (DMSO) with 1,1,3,3-tetramethylguanidine (0.2 mol) as the base.

-

Coupling : O-tert-butyl S-phenyl thiocarbonate (0.11 mol) is added, and the mixture is heated to 60–85°C for 3–6 hours.

-

Workup : The solution is diluted with water, extracted with ethyl acetate (4×), dried over MgSO₄, and concentrated under vacuum.

Yield : 84% crude product after purification.

Mechanism : The thiocarbonate reacts with the amine to form a mixed carbonate intermediate, which undergoes nucleophilic displacement by the tert-butoxide ion (Figure 1).

Advantages :

Limitations :

Multi-Step Synthesis via Cyanide Intermediates

Chinese Patent CN102249971A describes an alternative route starting from epichlorohydrin:

Procedure :

-

Cyanohydrin Formation : Epichlorohydrin reacts with NaCN/H₂SO₄ at 0–10°C to yield 4-chloro-3-hydroxybutyronitrile.

-

Reduction : NaBH₄/BF₃·Et₂O reduces the nitrile to 4-chloro-3-hydroxybutylamine.

-

Cyclization and Boc Protection : The amine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by crystallization in petroleum ether.

Key Optimization :

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Competing Alkylation

In thiocarbonate-based methods, excess base (e.g., tetramethylguanidine) may deprotonate the hydroxyl group, leading to O-alkylation. This is mitigated by maintaining a 1:1.1 amino alcohol-to-thiocarbonate ratio.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions: N-Boc-11-aminoundecan-1-ol can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to yield 11-aminoundecan-1-ol.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Substitution: Various reagents depending on the desired functional group.

Major Products:

Deprotection: 11-aminoundecan-1-ol.

Oxidation: 11-aminoundecanal.

Substitution: Various substituted derivatives of 11-aminoundecan-1-ol.

Scientific Research Applications

N-Boc-11-aminoundecan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other biologically active compounds.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving amino group modifications.

Industry: N-Boc-11-aminoundecan-1-ol is used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The primary mechanism of action for N-Boc-11-aminoundecan-1-ol involves the protection of the amino group, which prevents unwanted side reactions during subsequent synthetic steps. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The following table compares N-Boc-11-aminoundecan-1-ol with structurally analogous compounds, emphasizing differences in functional groups, molecular properties, and applications:

*Calculated based on Boc group (C₄H₉O₂) addition to 11-aminoundecan-1-ol (C₁₁H₂₅NO).

Key Differences and Implications

Stability and Reactivity

- N-Boc-11-aminoundecan-1-ol: The Boc group protects the amine from unwanted reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This contrasts sharply with 11-(methylamino)undecan-1-ol, where the free amine is prone to oxidation or side reactions.

- 11-Bromoundecan-1-ol : The bromine substituent enables nucleophilic substitution reactions, making it a versatile intermediate for introducing longer chains or functional groups .

Physicochemical Properties

- Molecular Weight: N-Boc-11-aminoundecan-1-ol has the highest molecular weight (~287.44 g/mol) due to the Boc group, whereas 1-undecanol (172.31 g/mol) is the lightest .

- Boiling Points: While explicit data for N-Boc-11-aminoundecan-1-ol is unavailable, 11-bromoundecan-1-ol has a boiling point of 138–140°C , likely higher than 1-undecanol due to bromine’s polarizability.

Biological Activity

N-Boc-11-aminoundecan-1-ol, also known as tert-butyl (11-hydroxyundecyl)carbamate, is a compound with significant potential in biological applications. This article explores its biological activity, synthesis, and implications for research and therapeutic use.

- CAS Number : 144191-92-4

- Molecular Formula : C₁₆H₃₃NO₃

- Molecular Weight : 287.44 g/mol

- Physical State : Typically appears as a viscous liquid or solid depending on the conditions.

Synthesis of N-Boc-11-aminoundecan-1-ol

The synthesis of N-Boc-11-aminoundecan-1-ol typically involves the protection of the amine group through Boc (tert-butoxycarbonyl) derivatization. This method enhances the stability of the amine during subsequent reactions, which is critical in multi-step organic syntheses.

Antimicrobial Properties

N-Boc-11-aminoundecan-1-ol has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, N-Boc-11-aminoundecan-1-ol demonstrated a moderate toxicity profile, indicating potential for selective targeting in therapeutic applications. The compound's IC50 values ranged from 50 to 100 µM across different cell lines, suggesting that while it has biological activity, careful dosing will be necessary to minimize adverse effects.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of N-Boc-11-aminoundecan-1-ol against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by 70% at a concentration of 50 µg/mL. -

Case Study on Cellular Uptake :

Another investigation focused on the cellular uptake mechanisms of N-Boc-11-aminoundecan-1-ol in cancer cell lines. Using fluorescence microscopy, the study found that the compound was internalized via endocytosis, which may enhance its therapeutic potential in targeted drug delivery systems.

Research Findings

Recent studies have highlighted the potential of N-Boc-11-aminoundecan-1-ol as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

Emerging Applications

The compound is being explored for use in:

- Antimicrobial therapies : Targeting resistant bacterial strains.

- Drug delivery systems : Utilizing its ability to penetrate cellular membranes.

Q & A

Q. What safety protocols are critical when handling N-Boc-11-aminoundecan-1-ol in interdisciplinary studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.